molecular formula C13H13NO3 B8282798 1-(2-Methoxycarbonylethyl)indole-4-carbaldehyde

1-(2-Methoxycarbonylethyl)indole-4-carbaldehyde

Cat. No. B8282798
M. Wt: 231.25 g/mol
InChI Key: XVRKRPSQBLXASB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxycarbonylethyl)indole-4-carbaldehyde is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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properties

Product Name

1-(2-Methoxycarbonylethyl)indole-4-carbaldehyde

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 3-(4-formylindol-1-yl)propanoate

InChI

InChI=1S/C13H13NO3/c1-17-13(16)6-8-14-7-5-11-10(9-15)3-2-4-12(11)14/h2-5,7,9H,6,8H2,1H3

InChI Key

XVRKRPSQBLXASB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C=CC2=C(C=CC=C21)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (95%; 383 mg) was suspended in 10 ml of dimethylformamide under an argon gas atmosphere. To the suspension, there was dropwise added a solution of 2.00 g of indole-4-carbaldehyde in 10 ml of dimethylformamide with ice-cooling and stirring. After stirring the reaction mixture at room temperature for 25 minutes, it was again ice-cooled followed by dropwise addition of a solution of 1.33 g of methyl acrylate in 10 ml of dimethylformamide and stirring at room temperature for 19 hours. The reaction system was poured into 400 ml of a 10% ammonium chloride solution, followed by addition of a 2% HCl aqueous solution till the system became acidic and extraction with ethyl acetate (200 ml×2). After drying the extract over anhydrous magnesium sulfate, the solvent was removed by distillation under reduced pressure and the resulting crude product was purified by silica gel column chromatography (hexane:ethyl acetate=2:1) to thus give 3.68 g of a pale yellow oily substance. This was dissolved in 40 ml of dimethylformamide, followed by addition of 2.70 g of methyl iodide and 2. 58 g of potassium carbonate and stirring the mixture at room temperature for 1.5 hour. The mixture was poured into 400 ml of a 10% ammonium chloride aqueous solution and extracted with ethyl acetate (200 ml×2). After drying the resulting extract over anhydrous sodium sulfate, the solvent was removed by distillation under reduced pressure and the resulting crude product was purified by silica gel column chromatography to give 848 mg of 1-(2-methoxycarbonylethyl)indole-4-carbaldehyde as a yellow oily substance. The yield thereof was found to be 27%.
Quantity
383 mg
Type
reactant
Reaction Step One
Quantity
2 g
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reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.33 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

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